BenchChemオンラインストアへようこそ!

Chlorphentermine

Monoamine release Serotonin transporter Neuropharmacology

Chlorphentermine (CAS 461-78-9) is a para-chloro-substituted phenethylamine derivative developed as an anorectic agent in the early 1960s. Chemically, it is the 4-chloro analogue of phentermine and belongs to the substituted amphetamine class.

Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
CAS No. 461-78-9
Cat. No. B1668847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorphentermine
CAS461-78-9
SynonymsAvipron
Chlorphentermine
Chlorphentermine Hydrochloride
Desopimon
Hydrochloride, Chlorphentermine
Pre-Sate
Molecular FormulaC10H14ClN
Molecular Weight183.68 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CC=C(C=C1)Cl)N
InChIInChI=1S/C10H14ClN/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3
InChIKeyZCKAMNXUHHNZLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityWHITE TO OFF-WHITE POWDER;  ODORLESS & HAS BITTER TASTE;  FREELY SOL IN WATER & ALC;  SPARINGLY SOL IN CHLOROFORM;  PRACTICALLY INSOL IN ETHER /CHLORPHENTERMINE HYDROCHLORIDE/
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Chlorphentermine (CAS 461-78-9) – Compound Identity, Pharmacological Class, and Procurement Baseline


Chlorphentermine (CAS 461-78-9) is a para-chloro-substituted phenethylamine derivative developed as an anorectic agent in the early 1960s . Chemically, it is the 4-chloro analogue of phentermine and belongs to the substituted amphetamine class . Pharmacologically, chlorphentermine acts as a highly selective serotonin releasing agent (SSRA) with minimal norepinephrine or dopamine release, distinguishing it from most amphetamine-type anorectics . The compound has a prolonged elimination half-life of approximately 40 hours to 5 days and is no longer in clinical use due to safety concerns including pulmonary hypertension and cardiac fibrosis following prolonged administration . Despite its withdrawal, chlorphentermine remains a critical reference compound in experimental pharmacology for studying serotonergic mechanisms, drug-induced phospholipidosis, and pulmonary toxicity .

Why Chlorphentermine Cannot Be Replaced by Generic In-Class Anorectics in Research Protocols


Chlorphentermine occupies a unique pharmacological niche that prevents its direct substitution by other phenethylamine anorectics. Unlike phentermine, which functions as a selective norepinephrine–dopamine releasing agent (NDRA) with EC50 values of 262 nM for dopamine and 28.8–39.4 nM for norepinephrine, chlorphentermine is a highly selective serotonin releasing agent with an EC50 of 30.9 nM for 5-HT and >10,000 nM for norepinephrine . Furthermore, in contrast to fenfluramine and its metabolite norfenfluramine—which are potent 5-HT2B receptor agonists implicated in drug-induced valvular heart disease—chlorphentermine displays negligible direct agonism at 5-HT2B receptors (EC50 5,370 nM), yet paradoxically still induces pulmonary phospholipidosis through a distinct, accumulation-driven mechanism . These divergent pharmacodynamic and toxicological profiles mean that substituting chlorphentermine with phentermine, fenfluramine, or clortermine in experimental systems yields fundamentally different outcomes in neurotransmitter release, tissue accumulation, and toxicity endpoints .

Quantitative Differential Evidence for Chlorphentermine Versus Closest Analogs


Monoamine Release Selectivity: Chlorphentermine (SSRA) Versus Phentermine (NDRA)

Chlorphentermine is a highly selective serotonin releasing agent (SSRA) with a 5-HT release EC50 of 30.9 nM, compared to dopamine release EC50 of 2,650 nM and norepinephrine release EC50 of >10,000 nM. In contrast, its non-chlorinated congener phentermine acts as a norepinephrine–dopamine releasing agent (NDRA) with NE EC50 of 28.8–39.4 nM, DA EC50 of 262 nM, and 5-HT EC50 of 2,575–3,511 nM . This represents a fundamental reversal of neurotransmitter selectivity: chlorphentermine is ~86-fold more potent at releasing 5-HT than dopamine, whereas phentermine is ~10-fold more potent at releasing norepinephrine than serotonin . The data were generated in rat brain synaptosomes using [3H]monoamine release assays .

Monoamine release Serotonin transporter Neuropharmacology Structure-activity relationship

5-HT2B Receptor Agonism: Chlorphentermine Versus Fenfluramine/Norfenfluramine

Chlorphentermine displays negligible direct agonist activity at the serotonin 5-HT2B receptor (EC50 = 5,370 nM), a receptor strongly implicated in drug-induced cardiac valvulopathy . By comparison, norfenfluramine—the active metabolite of fenfluramine—is a potent 5-HT2B agonist with an EC50 of approximately 16 nM in human HEK293 cells expressing the human 5-HT2B receptor . This represents a >335-fold difference in 5-HT2B agonist potency. Chlorphentermine's EC50 at 5-HT2B is also 164-fold higher (weaker) than its own EC50 for serotonin release (30.9 nM), meaning that at concentrations sufficient to induce serotonin release, chlorphentermine produces minimal direct 5-HT2B receptor activation .

5-HT2B receptor Cardiac valvulopathy Pulmonary hypertension Receptor agonism

Tissue Accumulation and Phospholipidosis Induction: Chlorphentermine Versus Phentermine

Chronic administration of chlorphentermine to rats leads to progressive, massive tissue accumulation that is not observed with phentermine. After 8 weeks of treatment, the lung tissue:blood ratio for chlorphentermine reached 160, while phentermine tissue:blood ratios remained constant throughout the entire treatment period . The adrenal accumulation rate for chlorphentermine increased 10-fold over 8 weeks . This differential tissue binding is accompanied by pronounced pulmonary phospholipidosis: lung phospholipid content was increased by 31% after 1 week and 110% after 2 weeks of chlorphentermine treatment (30 mg/kg, i.p., 5 days/week) . In contrast, phentermine does not induce phospholipidosis, reflecting the critical role of the 4-chloro substituent in driving amphiphilic drug–phospholipid interactions .

Phospholipidosis Tissue accumulation Drug-induced toxicity Lung pathology

Abuse Liability and Intravenous Self-Administration: Chlorphentermine Versus d-Amphetamine and Phentermine

In rhesus monkeys trained to self-administer d-amphetamine intravenously under a fixed-ratio 10 schedule, chlorphentermine failed to maintain self-administration above saline levels and did not function as a positive reinforcer . By contrast, d-amphetamine, phentermine, and phenmetrazine robustly maintained self-administration . The anorectic potency of chlorphentermine was approximately 1/5 to 1/9 that of d-amphetamine in reducing food intake . In a separate drug discrimination study in pigeons, the order of potency for substituting for amphetamine was: mazindol > amphetamine = phenmetrazine = phentermine > chlorphentermine = phendimetrazine = diethylpropion > clortermine = mefenorex, demonstrating that chlorphentermine produces significantly weaker amphetamine-like interoceptive stimulus effects than phentermine .

Abuse liability Self-administration Reinforcement Drug discrimination

Pulmonary Serotonin Clearance Inhibition: Chlorphentermine Versus Phentermine In Vivo

In an in vivo single-pass pulmonary clearance experiment in male Sprague-Dawley rats, chlorphentermine at a dose of 1 mg/kg inhibited pulmonary 5-HT clearance by 42%, whereas phentermine at a 20-fold higher dose (20 mg/kg) inhibited clearance by only 25% . This corresponds to an approximately 34-fold greater potency for chlorphentermine in inhibiting pulmonary 5-HT disposition when adjusted for dose. The inhibition of 5-HT clearance correlated with the greater pulmonary accumulation of chlorphentermine compared to phentermine, and the study demonstrated a higher affinity of lung tissue for chlorphentermine than for phentermine . The greater propensity for impairing pulmonary 5-HT clearance is relevant to the mechanism of drug-induced pulmonary hypertension .

Pulmonary clearance Serotonin disposition Pulmonary hypertension In vivo pharmacology

Anorectic Selectivity and Central Stimulant Dissociation: Chlorphentermine Versus d-Amphetamine and Diethylpropion

In a comprehensive comparative study, chlorphentermine demonstrated anorectic potency approximately 1/5 that of d-amphetamine in rats and 1/10 in dogs, comparable to diethylpropion . However, unlike d-amphetamine and diethylpropion, chlorphentermine produced no increase in spontaneous locomotor activity, no pyrexic response, and failed to reverse reserpine or chlorpromazine-induced depression at anorectic doses . The anorectic response to chlorphentermine was prolonged and dissociated from motor stimulation, while d-amphetamine and diethylpropion produced shorter anorectic effects accompanied by hyperactivity . In mice, chlorphentermine's locomotor activity profile in rotating cages was described as 'different' from both d-amphetamine (stimulant) and diethylpropion (no consistent effect) .

Anorectic activity Locomotor stimulation Side-effect profile Behavioral pharmacology

High-Value Research and Industrial Application Scenarios for Chlorphentermine


Selective Serotonergic Release in Monoamine Transporter Pharmacology Studies

Chlorphentermine is the prototypical selective serotonin releasing agent (SSRA) with >300-fold selectivity for 5-HT over norepinephrine (EC50 >10,000 nM for NE vs. 30.9 nM for 5-HT) . This makes it an essential positive control in monoamine transporter substrate screening assays where selective serotonergic release must be demonstrated without confounding dopaminergic or noradrenergic activity. Unlike fenfluramine, which also releases 5-HT but possesses potent 5-HT2B agonist activity, chlorphentermine provides a cleaner serotonergic release signal. Researchers studying serotonin transporter (SERT) substrate structure–activity relationships, 5-HT efflux mechanisms, or the role of serotonin release in feeding behavior and pulmonary vascular biology should use chlorphentermine as the reference SSRA .

Experimental Induction and Mechanistic Study of Drug-Induced Phospholipidosis

Chlorphentermine is the most extensively characterized small-molecule inducer of pulmonary and renal phospholipidosis, producing a 12.2-fold increase in pulmonary lavage total phospholipids and a 13.6-fold increase in disaturated phosphatidylcholine after 10 daily injections of 25 mg/kg in rats . This phospholipidosis is driven by progressive tissue accumulation (lung tissue:blood ratio reaching 160 after 8 weeks) and inhibition of phospholipase C activity . For toxicology laboratories screening new chemical entities for phospholipidosis risk, chlorphentermine serves as the gold-standard positive control compound. Its well-characterized time-course (31% phospholipid increase at 1 week, 110% at 2 weeks) and tissue-specific profile enable quantitative benchmarking of candidate drug-induced lipid storage .

Abuse Liability Assessment and Drug Discrimination Reference Standard

Chlorphentermine is one of the few amphetamine-derived anorectics that does not maintain intravenous self-administration in non-human primates, reliably dissociating appetite suppression from positive reinforcing effects . This characteristic makes it a valuable reference compound in preclinical abuse liability testing batteries conducted under FDA and EMA regulatory guidance. When establishing a drug discrimination or self-administration assay for CNS-penetrant compounds, chlorphentermine serves as a negative control for reinforcing efficacy alongside positive controls such as d-amphetamine and phentermine. Its failure to substitute fully for amphetamine in drug discrimination paradigms further validates its use in studying the neurochemical separation of anorectic efficacy from abuse potential .

Mechanistic Studies of Serotonin-Mediated Pulmonary Hypertension Without 5-HT2B Agonism Confound

Chlorphentermine induces primary pulmonary hypertension in animal models despite negligible direct agonism at 5-HT2B receptors (EC50 5,370 nM, which is >164-fold above its 5-HT releasing concentration) . This allows researchers to experimentally isolate pulmonary hypertension mechanisms driven purely by serotonin transporter substrate activity and increased extracellular 5-HT from those requiring concomitant 5-HT2B receptor agonism (as occurs with fenfluramine/norfenfluramine). The demonstrated 42% inhibition of pulmonary 5-HT clearance at 1 mg/kg in vivo further supports its use in studying how impaired pulmonary serotonin disposition contributes to vascular remodeling. For cardiovascular and pulmonary pharmacology groups investigating PAH pathogenesis, chlorphentermine provides an irreplaceable pharmacological tool for distinguishing SERT-mediated from 5-HT2B-mediated pulmonary toxicity pathways .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chlorphentermine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.